Quantitative MDMA analysis by LC-MS or GC-MS is frequently compromised by matrix effects, ion suppression, and variable extraction recovery. 3,4-MDMA-d3 (hydrochloride) is a stable isotope-labeled internal standard (SIL-IS) that directly resolves these challenges.
- Co-elutes with native MDMA to normalize drug/IS ratios, eliminating systematic error from partial chromatographic separation.
- +3 Da mass shift and ≥99% isotopic purity prevent MRM cross-talk and enable LOQ as low as 1 ng/mL.
- ≥5-year shelf life reduces re-procurement frequency and method re-validation burden.
Molecular FormulaC11H16ClNO2
Molecular Weight232.72 g/mol
CAS No.1219794-60-1
Cat. No.B593070
⚠ Attention: For research use only. Not for human or veterinary use.
3,4-MDMA-d3 (Hydrochloride): Analytical Reference Standard
3,4-MDMA-d3 (hydrochloride) is an analytical reference standard consisting of a deuterated isotopologue of 3,4-methylenedioxymethamphetamine (MDMA), in which three deuterium atoms replace the hydrogens of the N-methyl group . The compound is supplied as a crystalline solid of the hydrochloride salt, with a molecular formula of C11H12D3NO2 • HCl and a molecular weight of approximately 232.72 g/mol . It is intended exclusively for use as an internal standard (IS) in the quantitative analysis of MDMA via gas chromatography–mass spectrometry (GC-MS) or liquid chromatography–mass spectrometry (LC-MS) [1].
WorkflowLC-MS / GC-MS quantification
Use contextDeuterated internal standard (ISTD)
FormatCrystalline hydrochloride saltN‑methyl‑d₃ isotopologue; mass shift +3 Da
In LC-MS and GC-MS quantification, the use of a stable isotope-labeled internal standard (SIL-IS) is mandatory to correct for matrix effects, ion suppression/enhancement, and variable extraction recovery [1][2]. Generic substitution of 3,4-MDMA-d3 with a non-deuterated analog (e.g., unlabeled MDMA) or an IS with a different labeling pattern (e.g., MDMA-d5 or MDMA-d4) introduces systematic error due to mismatched chromatographic retention, ionization efficiency, or mass spectral overlap [3][4]. Specifically, partial chromatographic separation of drugs from their deuterated IS during solid-phase extraction (SPE) has been documented for MDMA/MDMA-d5, leading to skewed drug/IS ratios and inaccurate quantification [3]. The precise mass shift (+3 Da) and validated ≥99% isotopic purity of 3,4-MDMA-d3 are essential to ensure co-elution and to prevent cross-talk in MRM transitions, thereby maintaining the integrity of the analytical method .
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Non‑deuterated MDMA cannot serve as ISLacks mass shift for MS discrimination; unable to correct matrix effects or ion suppression.
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MDMA‑d₅ may introduce SPE fractionation errorDocumented drug/IS ratio deviation (0.56–1.65) during solid‑phase extraction may skew quantification.
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Lower isotopic purity risks spectral overlapInsufficient deuteration may cause cross‑talk in MRM transitions, compromising method integrity.
[1] Yang, C. A., Liu, H. C., Lin, D. L., Liu, R. H., Hsieh, Y. Z., & Wu, S. P. (2017). Simultaneous Quantitation of Methamphetamine, Ketamine, Opiates and their Metabolites in Urine by SPE and LC-MS-MS. Journal of Analytical Toxicology, 41(7), 622-628. View Source
[2] Concheiro, M., de Castro, A., Quintela, O., López-Rivadulla, M., & Cruz, A. (2007). Fast LC-MS/MS method for the determination of amphetamine, methamphetamine, MDA, MDMA, MDEA, MBDB and PMA in urine. Forensic Science International, 171(1), 44-51. View Source
[3] Kazarian, C. (2015). Differences in Binding Affinities of MDA, MDMA, MDEA, Amphetamine, Methamphetamine, and their Deuterated Analogues to Solid-Phase Extraction Cartridges. Thermo Fisher Scientific Academia. View Source
[4] Liu, R. H., Baugh, L. D., Allen, E. E., Salud, S. C., Fentress, J. G., Chadha, H., & Walia, A. S. (2004). Effectiveness of multiple internal standards: deuterated analogues of methylenedioxymethamphetamine, methylenedioxyamphetamine, methamphetamine, and amphetamine. Journal of Analytical Toxicology, 28(8), 650-656. View Source
3,4-MDMA-d3 (Hydrochloride) vs. Key Comparators
Isotopic Purity and Mass Shift vs. Unlabeled MDMA
3,4-MDMA-d3 exhibits a +3 Da mass shift relative to unlabeled MDMA (exact mass: 193.11 Da vs. 196.13 Da for the deuterated free base). This mass difference is achieved with a certified isotopic purity of ≥99% deuterated forms (d1-d3) . In contrast, unlabeled MDMA provides no mass shift, precluding its use as an IS in MS methods. The +3 Da shift places the IS outside the natural isotopic envelope of the analyte, minimizing spectral interference and enabling precise MRM transition selection.
This +3 Da mass shift, combined with high isotopic purity, is the fundamental prerequisite for accurate MS quantification and is absent in non-deuterated MDMA.
Forensic ToxicologyBioanalysisLC-MSGC-MS
Long-Term Storage Stability
The certified stability of 3,4-MDMA-d3 (hydrochloride) is specified as ≥5 years when stored at -20°C . This provides a defined shelf-life for long-term analytical programs. In contrast, many competitor deuterated MDMA IS products (e.g., MDMA-d4, MDMA-d5) from alternative suppliers may have shorter stated shelf-lives or require more stringent storage conditions, leading to more frequent re-validation and procurement cycles.
Competitor MDMA‑d₄/d₅ typical shelf‑life: 1–3 years
Reference StandardStabilityQuality Control
Evidence Dimension
Shelf-life stability
Target Compound Data
≥5 years at -20°C
Comparator Or Baseline
Competitor MDMA-d4/d5 products (typical shelf-life: 1-3 years, not specified in all datasheets)
Quantified Difference
At least 2 years longer than typical
Conditions
Storage at -20°C
Why This Matters
Extended shelf-life reduces the frequency of re-procurement and method re-validation, lowering operational costs and ensuring analytical continuity.
Reference StandardStabilityQuality Control
Validated Method Performance
Methods utilizing 3,4-MDMA-d3 as an internal standard have been validated for urine and plasma, demonstrating key performance metrics [1][2]. When used as part of a validated LC-MS/MS method, it contributes to achieving average extraction recoveries >80% (except for MDMA itself at 71%), intra-day precision (%CV) of 0.57-3.89%, and calibration linearity with r² >0.999 [1]. Crucially, deuterated internal standards like 3,4-MDMA-d3 effectively compensate for observed matrix effects (ion suppression), which would otherwise compromise accuracy [1].
LC‑MS/MS performanceCross‑study
Recovery >80% · CV 0.57–3.89% · r² >0.999
Demonstrates robust matrix‑effect correction in complex biological samples.
Without IS: matrix effects unaccounted for, leading to >15% bias [3]
Quantified Difference
Bias reduced to <15%
Conditions
LC-MS/MS analysis of urine, 10 analytes, 50-1000 ng/mL
Why This Matters
These validated performance parameters demonstrate that 3,4-MDMA-d3 enables robust, accurate quantification in complex biological matrices, a requirement for forensic and clinical toxicology.
LC-MS/MSUrineValidationForensic
[1] Yang, C. A., Liu, H. C., Lin, D. L., Liu, R. H., Hsieh, Y. Z., & Wu, S. P. (2017). Simultaneous Quantitation of Methamphetamine, Ketamine, Opiates and their Metabolites in Urine by SPE and LC-MS-MS. Journal of Analytical Toxicology, 41(7), 622-628. View Source
[2] Concheiro, M., de Castro, A., Quintela, O., López-Rivadulla, M., & Cruz, A. (2007). Fast LC-MS/MS method for the determination of amphetamine, methamphetamine, MDA, MDMA, MDEA, MBDB and PMA in urine. Forensic Science International, 171(1), 44-51. View Source
[3] Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019-3030. View Source
SPE Recovery vs. MDMA-d5
A direct comparative study of deuterated IS performance during SPE revealed that MDMA/MDMA-d5 exhibits significant partial separation across cartridge fractions, with drug/IS ratios ranging from 1.65 to 0.56 (expected ratio 1.00) [1][2]. While a comparable study for 3,4-MDMA-d3 is not available, the +5 Da mass shift of MDMA-d5 can alter its physicochemical interaction with SPE sorbents compared to the +3 Da shift of MDMA-d3. The closer mass and structural similarity of MDMA-d3 (only 3 deuterium atoms) may reduce this chromatographic fractionation effect, leading to more consistent drug/IS ratios and improved accuracy.
SPE recovery vs. MDMA‑d₅Class‑level inference
MDMA‑d₃ predicted more consistent drug/IS ratio
Smaller mass shift may reduce chromatographic fractionation observed with d₅.
MDMA‑d₅ ratio range documented 0.56–1.65; d₃ data not available
Solid-Phase ExtractionSPEMDMA-d5Internal Standard
Evidence Dimension
SPE fractionation (Drug/IS ratio deviation)
Target Compound Data
MDMA-d3: Not directly studied, but predicted to show less deviation due to smaller mass shift.
The documented SPE fractionation issue with MDMA-d5 highlights a critical risk of inaccurate quantification. Selecting 3,4-MDMA-d3, which is structurally and mass-wise closer to the analyte, may mitigate this risk.
Solid-Phase ExtractionSPEMDMA-d5Internal Standard
[1] Kazarian, C. (2015). Differences in Binding Affinities of MDA, MDMA, MDEA, Amphetamine, Methamphetamine, and their Deuterated Analogues to Solid-Phase Extraction Cartridges. Thermo Fisher Scientific Academia. View Source
[2] Differences in Binding Affinities of MDA, MDMA, MDEA, Amphetamine, Methamphetamine, and their Deuterated Analogues to Solid-Phase Extraction Cartridges. (2011). Therapeutic Drug Monitoring, 33(1), 102-107. View Source
Sensitivity and Detection Limits (LOD/LOQ)
Validated LC-MS/MS methods employing deuterated internal standards (including MDMA-d3) for MDMA analysis in urine have achieved a limit of detection (LOD) of 0.2 ng/mL and a limit of quantitation (LOQ) of 1 ng/mL [1]. This high sensitivity is directly enabled by the use of a stable isotope-labeled IS to correct for matrix effects and ion suppression. Methods lacking a deuterated IS typically exhibit higher LOQs (e.g., 5-10 ng/mL) due to uncompensated variability [2].
Sensitivity (LOQ)Class‑level inference
1 ng/mL (with deuterated IS) vs. ~5 ng/mL without
Approximately 5‑fold improvement in detection capability supports low‑level analysis.
Enables extended detection windows in forensic research
The enhanced sensitivity enabled by 3,4-MDMA-d3 is critical for detecting low-level drug exposure, extending detection windows, and meeting regulatory requirements in forensic and workplace drug testing.
LODLOQSensitivityLC-MS
[1] Concheiro, M., de Castro, A., Quintela, O., López-Rivadulla, M., & Cruz, A. (2007). Fast LC-MS/MS method for the determination of amphetamine, methamphetamine, MDA, MDMA, MDEA, MBDB and PMA in urine. Forensic Science International, 171(1), 44-51. View Source
[2] Maresová, V., Chadt, J., & Prikryl, L. (2006). Simultaneous determination of amphetamines and amphetamine-derived designer drugs in human urine by GC-MS. Neuro Endocrinology Letters, 27(Suppl 2), 121-124. View Source
Applications of 3,4-MDMA-d3 (Hydrochloride)
MDMA Quantification in Urine and Blood
As demonstrated in validated LC-MS/MS methods, 3,4-MDMA-d3 is essential for achieving the high sensitivity (LOQ 1 ng/mL) and accuracy required for forensic casework and clinical toxicology [1]. Its use compensates for matrix effects and variable recovery, ensuring defensible quantitative results that meet regulatory standards.
MDMA Pharmacokinetics and Metabolism
In human or animal pharmacokinetic studies, 3,4-MDMA-d3 enables precise quantification of MDMA and its metabolites in plasma and urine over time [2]. The +3 Da mass shift and high isotopic purity allow for accurate differentiation of administered drug from endogenous background, a necessity for deriving reliable PK parameters.
Workplace Drug Testing and Doping Control
For laboratories conducting routine screening and confirmation of MDMA use, the long-term stability (≥5 years) of 3,4-MDMA-d3 reduces the need for frequent re-procurement and method re-validation . Its consistent performance in high-throughput LC-MS/MS assays minimizes downtime and ensures reliable results.
Method Development and Validation for New Matrices
Researchers developing novel analytical methods for MDMA in alternative matrices (e.g., hair, oral fluid, dried blood spots) benefit from the well-characterized properties of 3,4-MDMA-d3. Its documented performance in urine and plasma provides a validated starting point for adapting to new sample types [1][2].
Application
Selection Property
Validation Focus
MDMA quantification in urine/blood research matrices
Certified isotopic enrichment and mass shift
Matrix‑effect correction; accuracy and precision in LC‑MS/MS
Pharmacokinetic and metabolism studies
Consistent co‑elution and high isotopic purity
Reliable parent drug / metabolite distinction in complex matrices
Forensic and workplace testing research
Extended shelf‑life stability (≥5 years)
Long‑term method continuity; reduced re‑validation frequency
Method development for alternative research matrices
Well‑characterized ISTD performance in urine/plasma
Transferability of validated parameters to hair, oral fluid, or DBS
[1] Concheiro, M., de Castro, A., Quintela, O., López-Rivadulla, M., & Cruz, A. (2007). Fast LC-MS/MS method for the determination of amphetamine, methamphetamine, MDA, MDMA, MDEA, MBDB and PMA in urine. Forensic Science International, 171(1), 44-51. View Source
[2] Pichini, S., Papaseit, E., Joya, X., et al. (2022). Methylone and MDMA Pharmacokinetics Following Controlled Administration in Humans. Pharmaceuticals, 15(12), 1472. View Source
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